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Introduction: Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a
transmembrane enzyme that has emerged as a critical regulator of anti-tumor immunity and a
key driver of cancer progression and metastasis.[1][2] High expression of ENPP1 is correlated
with poor prognosis and increased metastatic disease in various cancers, including breast,
lung, and prostate cancer.[1][2][3] ENPP1's primary pro-tumorigenic function involves the
hydrolysis of the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the
STING (Stimulator of Interferon Genes) pathway.[1][4] By degrading extracellular cGAMP,
ENPP1 dampens STING-mediated anti-tumor immunity, creating an immunologically "cold"
tumor microenvironment that facilitates immune evasion and dissemination.[1][5][6]

ENPP-1-IN-14 is a potent and specific small-molecule inhibitor of ENPP1.[7][8] These
application notes provide a comprehensive overview of how ENPP-1-IN-14 can be utilized as a
research tool to investigate the mechanisms of metastasis and to evaluate a promising
therapeutic strategy for inhibiting it.

Mechanism of Action: How ENPP1 Inhibition
Counters Metastasis

ENPP1 promotes metastasis through several interconnected mechanisms. By inhibiting
ENPP1, ENPP-1-IN-14 reverses these effects.
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e Reactivation of the cGAMP-STING Pathway: Chromosomally unstable tumor cells often leak
DNA into the cytosol, which is detected by the enzyme cGAS, leading to the production of
cGAMP.[6] While cGAMP can activate the STING pathway to trigger a robust anti-tumor
Type | Interferon response, cancer cells evade this by exporting cGAMP, where it is
degraded by ENPP1 on the cell surface.[4] ENPP-1-IN-14 blocks this degradation,
increasing the local concentration of cGAMP, which can then be taken up by immune cells in
the tumor microenvironment (TME) to activate STING signaling.[2][4] This turns a "cold,"
immune-suppressed tumor into a "hot," immune-infiltrated one, making it susceptible to
immune-mediated clearance and preventing metastatic seeding.[1][5]
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Caption: ENPPL1 inhibition restores STING signaling.

e Modulation of the Adenosine Pathway and EMT: Beyond cGAMP, ENPP1 can hydrolyze ATP
to generate AMP, a precursor for the immunosuppressive molecule adenosine.[9] Adenosine
in the TME can promote cancer cell migration.[10] Furthermore, ENPP1 activity has been
linked to the induction of Epithelial-Mesenchymal Transition (EMT), a process where cancer
cells acquire migratory and invasive properties.[3] Inhibition of ENPP1 can therefore reduce
adenosine-mediated immunosuppression and reverse EMT phenotypes.[3]
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Caption: Multifaceted pro-metastatic roles of ENPP1.

Quantitative Data and In Vivo Efficacy

The potency of ENPP-1-IN-14 and other representative ENPP1 inhibitors has been

characterized both biochemically and in cell-based assays. In vivo studies have demonstrated

that ENPP1 inhibition leads to significant anti-tumor and anti-metastatic effects.

Table 1: Potency of Selected ENPP1 Inhibitors

Inhibitor ICso0 Value Assay Type Reference(s)
Recombinant

ENPP-1-IN-14 32.38 nM [71[8][11]
Human ENPP1

Enpp-1-IN-20 0.09 nM Cell-free [12]

Enpp-1-IN-20 8.8 nM Cell-based [12]

AVA-NP-695 14 +2 nM Enzymatic Assay [3]
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| STF-1623 | 1.4 nM | Native ENPP1 |[13] |

Table 2: Summary of Preclinical In Vivo Studies

Cancer Model Approach Key Findings Reference(s)
Slowed primary
ENPP1 Knockout /
Breast Cancer . tumor growth;
Catalytic _ [1][6]
(4T1) oo Abolished
Inactivation ]
metastasis.
o Superior tumor growth
ENPP1 inhibitor (AVA-
Breast Cancer (4T1) inhibition; Reduced [3]
NP-695) _
lung metastasis.
o Slowed primary tumor
Colon Cancer (MC38, ENPP1 inhibitor (STF- ]
growth; Synergized [4]
CT26) 1623) _ _
with anti-PD-L1.
Suppressed tumor
] o growth and
Breast, Pancreatic, ENPP1 inhibitor (STF-
metastases; Induced [4][14]

Colon, Brain Cancers

1623)

durable anti-tumor

immunity.

| Generic Tumor Model | ENPP-1-IN-14 (50 mg/kg, IP, BID) | Significantly inhibited tumor

growth. |[7] |

Experimental Protocols

Here we provide detailed protocols for assessing the impact of ENPP-1-IN-14 on cancer cell

invasion in vitro and metastasis in vivo.

This assay measures the ability of cancer cells to invade through a basement membrane

matrix, a key step in metastasis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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